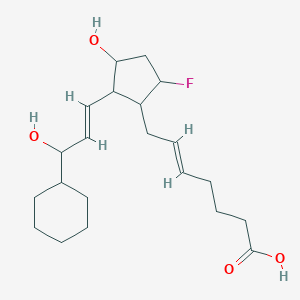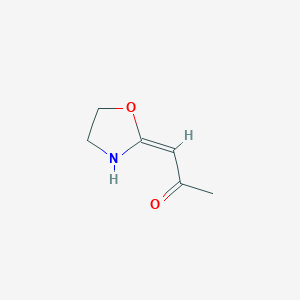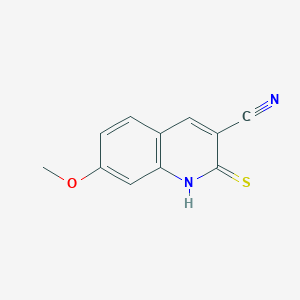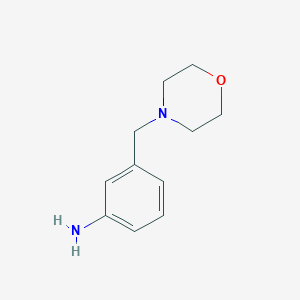
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-129, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CJ-129 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to play a key role in regulating glucose and lipid metabolism in the body.
Mecanismo De Acción
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid exerts its effects by activating PPARs, which are nuclear receptors that play a key role in regulating glucose and lipid metabolism in the body. Specifically, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid binds to and activates PPAR-alpha, which leads to increased fatty acid oxidation and improved insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on glucose and lipid metabolism, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have other biochemical and physiological effects. For example, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is that it is a highly specific agonist for PPAR-alpha, which reduces the risk of off-target effects. However, one limitation is that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has a relatively short half-life, which can make dosing and administration more challenging.
Direcciones Futuras
There are several potential future directions for research on 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. One area of interest is in the development of more potent and longer-lasting PPAR agonists based on the structure of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid. Another area of interest is in exploring the potential therapeutic applications of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid in other disease states, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid on glucose and lipid metabolism, as well as its other biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves several steps, starting with the reaction of cyclohexylmagnesium bromide with 3-chloro-2-fluoropropene to yield 3-cyclohexyl-3-fluoro-1-chloropropane. This intermediate is then reacted with 2,5-dihydroxy-3-cyclopenten-1-one to yield the desired product, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid.
Aplicaciones Científicas De Investigación
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes and obesity. Studies have shown that 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models.
Propiedades
Número CAS |
117708-12-0 |
|---|---|
Nombre del producto |
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid |
Fórmula molecular |
C21H33FO4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
Clave InChI |
NPJPRSYGKCKGRY-JHYQVCNUSA-N |
SMILES isomérico |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
SMILES canónico |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Sinónimos |
9-DAF 9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)











